1-Fluoro-2,3-bis(hexyloxy)benzene
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Overview
Description
1-Fluoro-2,3-bis(hexyloxy)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and two hexyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2,3-bis(hexyloxy)benzene typically involves the introduction of the fluorine atom and hexyloxy groups onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring via a diazonium salt intermediate. The hexyloxy groups can be introduced through etherification reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, etherification, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2,3-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives .
Scientific Research Applications
1-Fluoro-2,3-bis(hexyloxy)benzene has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,3-bis(hexyloxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the hexyloxy groups can enhance solubility and membrane permeability. These interactions can influence various biochemical pathways and cellular functions .
Comparison with Similar Compounds
1,2-Dihexyloxybenzene: Lacks the fluorine atom, resulting in different electronic properties.
1-Fluoro-2,4-bis(hexyloxy)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 1-Fluoro-2,3-bis(hexyloxy)benzene is unique due to the specific positioning of the fluorine and hexyloxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and properties .
Properties
CAS No. |
190249-01-5 |
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Molecular Formula |
C18H29FO2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-fluoro-2,3-dihexoxybenzene |
InChI |
InChI=1S/C18H29FO2/c1-3-5-7-9-14-20-17-13-11-12-16(19)18(17)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3 |
InChI Key |
LSYLQGDKBYNGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=CC=C1)F)OCCCCCC |
Origin of Product |
United States |
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